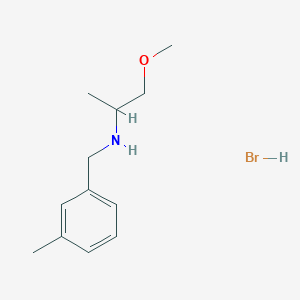
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide is a useful research compound. Its molecular formula is C12H20BrNO and its molecular weight is 274.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring methoxy and amine functional groups, has attracted attention for its possible therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C12H20BrN O2. The presence of methoxy groups enhances the compound's lipophilicity , which may influence its biological activity and solubility in organic solvents. The structural features of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Methoxy Groups | Enhance lipophilicity and solubility |
| Amine Functional Group | Potential for interaction with biological targets |
| Hydrobromide Salt | Improves stability and solubility in aqueous solutions |
Biological Activity
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Anticancer Activity : Compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation. For example, derivatives with methoxy substitutions have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .
- Neuroprotective Effects : There are indications that similar compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties, making them candidates for further investigation in infectious disease treatments.
The mechanism of action for this compound involves its interaction with specific molecular targets. The methoxy and amine groups may facilitate binding to receptors or enzymes, influencing various biochemical pathways. Enhanced lipophilicity due to the methoxy groups can improve cellular uptake, thereby increasing the compound’s efficacy .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of a series of related compounds on human cancer cell lines. The results indicated that compounds with similar methoxy and amine functionalities exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, suggesting strong anticancer potential .
- Neuroprotective Studies : Research on neuroprotective effects demonstrated that derivatives with methoxy substitutions could reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | IC50 |
|---|---|---|
| 3-Methoxybenzylamine | Neuroprotective effects | Not specified |
| 4-Methoxybenzylamine | Enhanced lipophilicity; antioxidant properties | Not specified |
| 2-Methoxyaniline | Significant antibacterial activity | Not specified |
| 3,4-Dimethoxybenzylamine | Increased potency against cancer cell lines | Not specified |
特性
IUPAC Name |
1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.BrH/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3;/h4-7,11,13H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSCSRASOPRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)COC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














